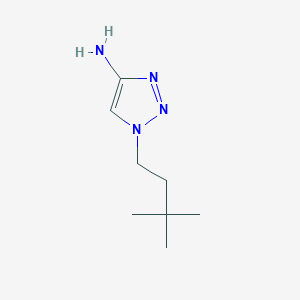
1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutylamine and an appropriate azide compound.
Cycloaddition Reaction: The key step in the synthesis is the 1,3-dipolar cycloaddition reaction between the azide and the alkyne to form the triazole ring. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
化学反応の分析
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted triazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学的研究の応用
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, as well as in materials science for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(3,3-dimethylbutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3,3-Dimethylbutyl)-1H-1,2,3-triazol-4-amine can be compared with other triazole compounds, such as:
1H-1,2,3-Triazole: The parent compound of the triazole family, lacking the 3,3-dimethylbutyl group.
1-(2,4-Dichlorophenyl)-1H-1,2,3-triazol-4-amine: A triazole derivative with a dichlorophenyl group, known for its antifungal properties.
1-(4-Methylphenyl)-1H-1,2,3-triazol-4-amine: A triazole derivative with a methylphenyl group, studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 3,3-dimethylbutyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications.
特性
分子式 |
C8H16N4 |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
1-(3,3-dimethylbutyl)triazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)4-5-12-6-7(9)10-11-12/h6H,4-5,9H2,1-3H3 |
InChIキー |
OCAQZXNESXYWSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCN1C=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


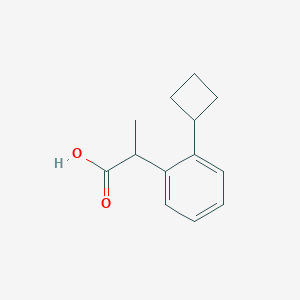
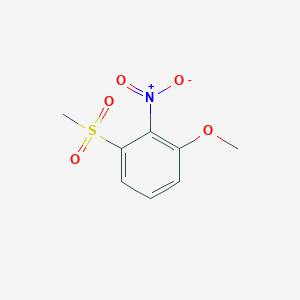
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
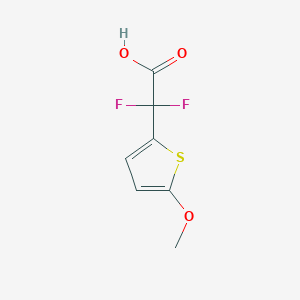
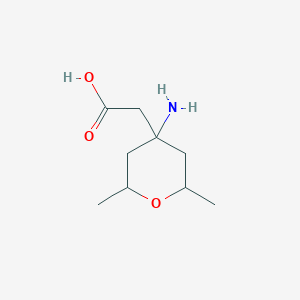
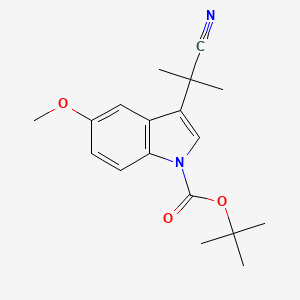
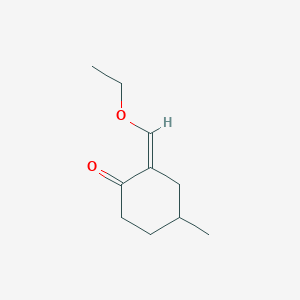
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
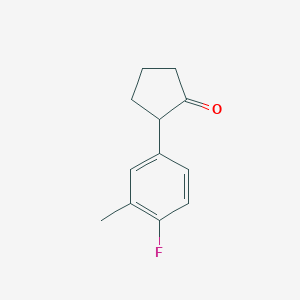

![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13075007.png)
